
5-(3-Hydroxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxyphenyl)-2-methylphenol, 95% (also known as 5-MHP) is an organic compound commonly used in scientific research. It is a phenolic compound with a wide range of applications in fields such as biochemistry, pharmacology, and toxicology. 5-MHP has a distinct structure, with a hydroxyl group at the 3-position of the phenyl ring, and a methyl group at the 2-position of the phenyl ring. This unique structure makes 5-MHP a versatile compound for use in scientific research.
Mécanisme D'action
The mechanism of action of 5-MHP is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 5-MHP has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase, which is involved in the production of inflammatory mediators. 5-MHP has also been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MHP have been studied in a variety of organisms. In mammalian cells, 5-MHP has been found to inhibit the activity of certain enzymes, such as 5-lipoxygenase, as well as to inhibit the activity of certain transcription factors, such as NF-κB. In addition, 5-MHP has been found to reduce oxidative stress and to protect cells from oxidative damage. In plants, 5-MHP has been found to reduce the activity of certain enzymes, such as peroxidases, as well as to reduce the activity of certain transcription factors, such as NF-Y.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-MHP in scientific research has several advantages. It is a relatively inexpensive compound and is widely available. In addition, it is a relatively stable compound, with a long shelf-life. Furthermore, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to the use of 5-MHP in scientific research. It is not a very potent compound, and its effects may not be as pronounced as those of other compounds. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The use of 5-MHP in scientific research has only begun to be explored, and there are many potential future directions for its use. For example, 5-MHP could be used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of cell death and apoptosis. In addition, 5-MHP could be used to study the effects of inflammation on the body, as well as for the development of novel anti-inflammatory agents. Furthermore, 5-MHP could be used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of drug action. Finally, 5-MHP could be used to study the effects of various drugs on the body, as well as to develop novel therapeutic agents.
Méthodes De Synthèse
5-MHP can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a phenol in an aqueous solution. The reaction produces a hydroxymethylphenol, which is then oxidized to yield 5-MHP. Another method for the synthesis of 5-MHP is the use of a Friedel-Crafts reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid catalyst. The reaction produces a hydroxymethylphenol, which is then oxidized to yield 5-MHP.
Applications De Recherche Scientifique
5-MHP has a wide range of applications in scientific research. It has been used as a tool to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of cell death and apoptosis. 5-MHP has also been used in the study of the effects of inflammation on the body, as well as for the development of novel anti-inflammatory agents. In addition, 5-MHP has been used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of drug action.
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPGZPXXQAPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628741 |
Source


|
| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methylphenol | |
CAS RN |
1261958-35-3 |
Source


|
| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




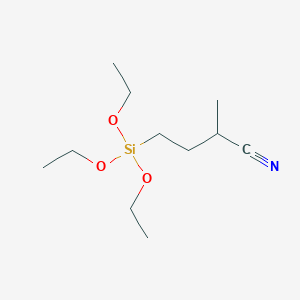
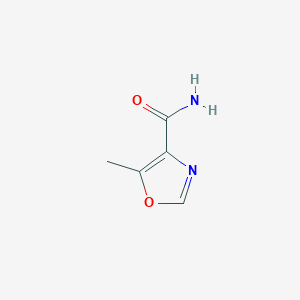

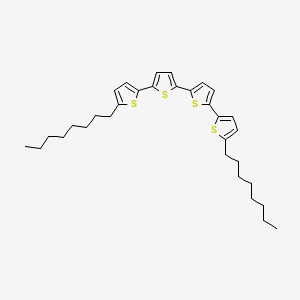
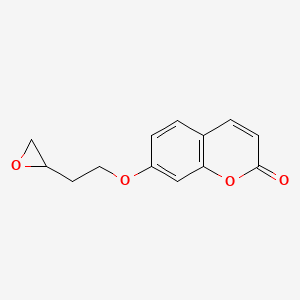
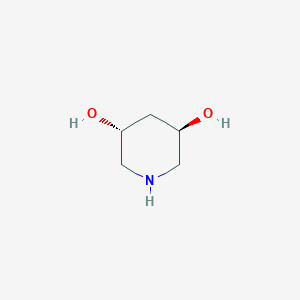
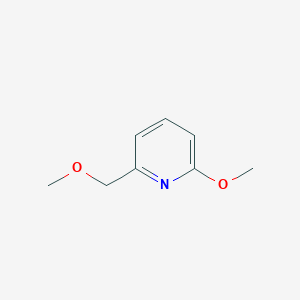
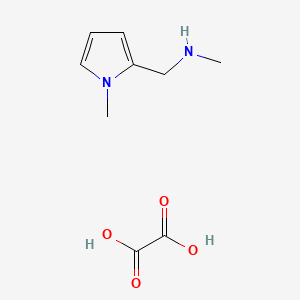

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
